Calculated LogP Imparts Order‑of‑Magnitude Higher Hydrophobicity for Solution‑Processed OLEDs
The computed octanol‑water partition coefficient (XLogP3 ≈ 8.8 for 1,3,5‑tris(phenylethynyl)benzene [1]) vs. the database‑computed LogP ≈ 13.67 for 1,3,5‑tris[(3,5‑di‑tert‑butylphenyl)ethynyl]benzene reflects a ~4.9 log‑unit increase in hydrophobicity. This difference translates to an approximately 80 000‑fold greater partitioning into non‑polar solvents, consistent with the empirical observation that peripheral tert‑butyl groups dramatically enhance solubility in toluene, chlorobenzene, and dichloromethane [2].
| Evidence Dimension | Computed hydrophobicity (LogP) |
|---|---|
| Target Compound Data | LogP ≈ 13.67 |
| Comparator Or Baseline | 1,3,5‑Tris(phenylethynyl)benzene, XLogP3 = 8.8 |
| Quantified Difference | ~ 4.9 log units (~80 000‑fold increase in partition coefficient) |
| Conditions | Computational prediction (XLogP3 and database LogP algorithms) |
Why This Matters
The stark LogP difference directly correlates with substantially improved solubility in non‑polar process solvents, a critical parameter for solution‑processed organic electronics, where higher solubility enables thicker, higher‑quality films.
- [1] PubChem. Compound Summary for CID 15439419, 1,1',1''‑(Benzene‑1,3,5‑triyltri(ethyne‑2,1‑diyl))tribenzene. https://pubchem.ncbi.nlm.nih.gov/compound/15439419 (accessed 2026). View Source
- [2] F.‑M. Xie, Z.‑D. An, M. Xie, Y.‑Q. Li, G.‑H. Zhang, S.‑J. Zou, L. Chen, J.‑D. Chen, T. Cheng, J.‑X. Tang. tert‑Butyl substituted hetero‑donor TADF compounds for efficient solution‑processed non‑doped blue OLEDs. J. Mater. Chem. C 2020, 8, 5769‑5776. View Source
